molecular formula C9H12N2O B8700340 1-(1-Cyclopropyl-2-methyl-1H-imidazol-5-yl)ethanone

1-(1-Cyclopropyl-2-methyl-1H-imidazol-5-yl)ethanone

Cat. No. B8700340
M. Wt: 164.20 g/mol
InChI Key: RPFRSUWDBSVYSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-Cyclopropyl-2-methyl-1H-imidazol-5-yl)ethanone is a useful research compound. Its molecular formula is C9H12N2O and its molecular weight is 164.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(1-Cyclopropyl-2-methyl-1H-imidazol-5-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(1-Cyclopropyl-2-methyl-1H-imidazol-5-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C9H12N2O

Molecular Weight

164.20 g/mol

IUPAC Name

1-(3-cyclopropyl-2-methylimidazol-4-yl)ethanone

InChI

InChI=1S/C9H12N2O/c1-6(12)9-5-10-7(2)11(9)8-3-4-8/h5,8H,3-4H2,1-2H3

InChI Key

RPFRSUWDBSVYSI-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(N1C2CC2)C(=O)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

In a 300 mL-volume glass vessel equipped with a stirrer, a thermometer and a dropping funnel, the isopropyl alcohol solution containing 15.9 g (0.162 mol) of N-cyclopropylacetamidine (which was prepared in the above-mentioned Reference Example 4), 19.3 g (0.108 mol) of 3-bromo-4-methoxy-3-buten-2-one and 16.4 g (0.162 mol) of triethylamine were placed. The mixture was heated to 80° C. under stirring for 8 hours for carrying out reaction. After the reaction was complete, 80 mL of sulfuric acid (2 mol/L) was added to the reaction mixture, and the mixture was concentrated under reduced pressure. The concentrate was washed with methyl isobutyl ketone, and the aqueous portion was taken out. The aqueous portion was made basic by adding an aqueous 48% sodium hydroxide, while the mixture was kept at a temperature of not higher than 40° C. The aqueous basic portion was subjected to extraction with methyl isobutyl ketone, and the extracted portion was concentrated under reduced pressure. The concentrate was purified by silica gel column chromatography (eluant: hexane/ethyl acetate=2/1) to give 11.8 g (yield: 67%) of 5-acetyl-1-cyclopropyl-2-methylimidazole as pale yellow liquid.
Name
3-bromo-4-methoxy-3-buten-2-one
Quantity
19.3 g
Type
reactant
Reaction Step One
Quantity
16.4 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step Two
Quantity
15.9 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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